![molecular formula C6H10N2O4 B1445031 {[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid CAS No. 1251138-13-2](/img/structure/B1445031.png)
{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid
Übersicht
Beschreibung
“{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” is a chemical compound with the CAS Number: 1251138-13-2 . It has a molecular weight of 174.16 . The IUPAC name for this compound is { [3- (methylamino)-3-oxopropyl]amino} (oxo)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” is 1S/C6H10N2O4/c1-7-4 (9)2-3-8-5 (10)6 (11)12/h2-3H2,1H3, (H,7,9) (H,8,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is used in organic synthesis, particularly in the preparation of other complex molecules. Its carboxylic acid group can act as an electrophile, reacting with nucleophiles to form esters, amides, and other derivatives. This reactivity is fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Surface Modifier in Nanotechnology
In the realm of nanotechnology, carboxylic acids like this one serve as surface modifiers. They enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures into various matrices. This is crucial for creating composite materials with improved mechanical, electrical, or thermal properties .
Polymer Chemistry
As a monomer, this acid can be polymerized to form polyurethanes and other polymers. It can also be used as an additive to modify the properties of existing polymers, such as increasing flexibility or improving adhesion .
Coatings and Adhesives
In coatings technology, it contributes to the film properties of hybrid urethane-acrylic latexes. Its inclusion in formulations can affect the thermal properties, mechanical strength, and durability of the final product .
Medicinal Chemistry
The compound’s structure allows for the creation of prodrugs or active pharmaceutical ingredients (APIs) with enhanced solubility or stability. It can be used to modify the pharmacokinetic profile of drugs, potentially leading to more effective treatments .
Agricultural Chemistry
In agriculture, derivatives of this acid can be used to synthesize herbicides, pesticides, or fungicides. Its reactivity enables the creation of compounds that can protect crops from pests and diseases while being safe for the environment .
Catalysis
Carboxylic acids are known to act as catalysts in various chemical reactions. This particular acid could catalyze esterification or transesterification reactions, which are important in producing biodiesel and other biofuels .
Environmental Science
This compound can be involved in the development of environmentally friendly chemicals. Its derivatives may be used in green chemistry applications, such as designing safer chemicals that degrade into non-toxic substances .
Safety and Hazards
The safety information for “{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-[[3-(methylamino)-3-oxopropyl]amino]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-7-4(9)2-3-8-5(10)6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGPCWAYSGUYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




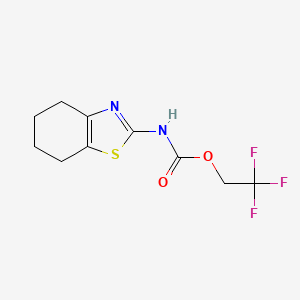
![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)
![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
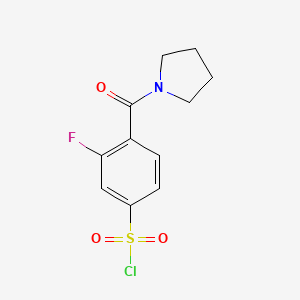

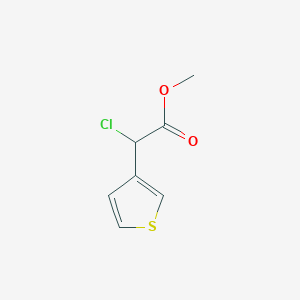
![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)
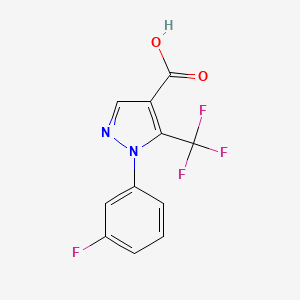

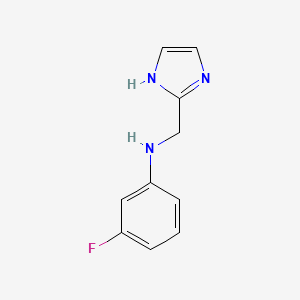
![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)